(2,2-Difluorocyclopropyl)methanesulfonyl chloride
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Overview
Description
(2,2-Difluorocyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C4H5ClF2O2S and a molecular weight of 190.6 g/mol . It is a liquid at room temperature and is known for its reactivity due to the presence of both sulfonyl chloride and difluorocyclopropyl groups . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluorocyclopropyl)methanol with a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations . This ensures the efficient and scalable production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclopropyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The difluorocyclopropyl group can participate in addition reactions with electrophiles, leading to the formation of various cyclopropane derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Such as pyridine, triethylamine, and sodium hydroxide.
Solvents: Such as dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
The major products formed from reactions with this compound include sulfonamide derivatives, sulfonate esters, and various cyclopropane derivatives .
Scientific Research Applications
(2,2-Difluorocyclopropyl)methanesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclopropyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group and the difluorocyclopropyl group . The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives . The difluorocyclopropyl group can participate in addition and elimination reactions, leading to the formation of cyclopropane derivatives and other unsaturated compounds . These reactions are facilitated by the presence of suitable reagents and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanesulfonyl chloride: Similar to (2,2-Difluorocyclopropyl)methanesulfonyl chloride but lacks the fluorine atoms, resulting in different reactivity and properties.
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride: Contains chlorine atoms instead of fluorine, leading to different chemical behavior and applications.
(2,2-Difluorocyclopropyl)methanesulfonamide: A derivative of this compound with an amide group instead of a chloride group.
Uniqueness
The presence of both the sulfonyl chloride and difluorocyclopropyl groups in this compound makes it a unique compound with distinct reactivity and applications . The fluorine atoms in the cyclopropyl ring enhance the compound’s stability and reactivity, making it valuable in various chemical and industrial processes .
Properties
IUPAC Name |
(2,2-difluorocyclopropyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2S/c5-10(8,9)2-3-1-4(3,6)7/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXKSUNMDGPHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-57-5 |
Source
|
Record name | (2,2-difluorocyclopropyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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